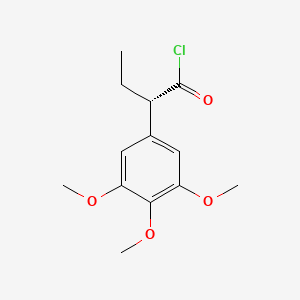
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a butanoyl chloride group attached to a 3,4,5-trimethoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride typically involves the reaction of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid+SOCl2→(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting material and minimize the formation of by-products.
化学反应分析
Types of Reactions
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
科学研究应用
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may interact with proteins, enzymes, or other biomolecules, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
- 3,4,5-Trimethoxybenzoyl chloride
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is unique due to its specific structure, which combines the 3,4,5-trimethoxyphenyl ring with a butanoyl chloride group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C13H17ClO4 |
|---|---|
分子量 |
272.72 g/mol |
IUPAC 名称 |
(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C13H17ClO4/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3/t9-/m0/s1 |
InChI 键 |
FFJQWNLKHHDDSA-VIFPVBQESA-N |
手性 SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |
规范 SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)






![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)


![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)

